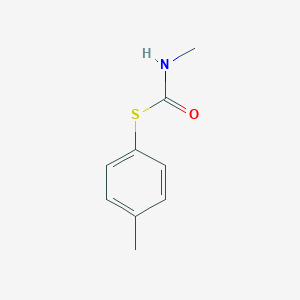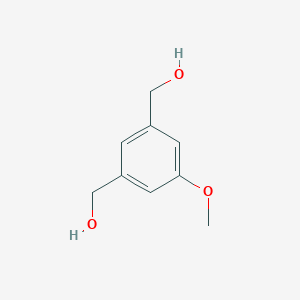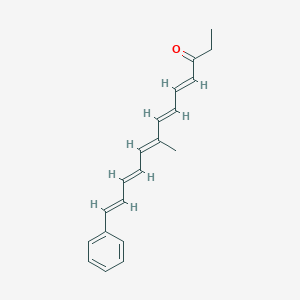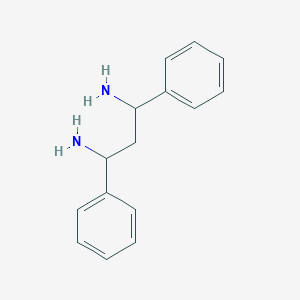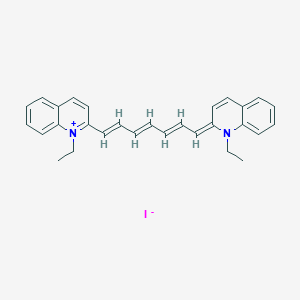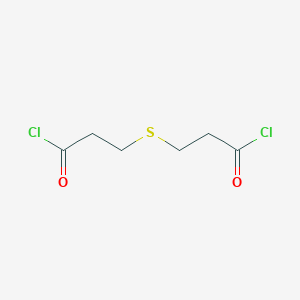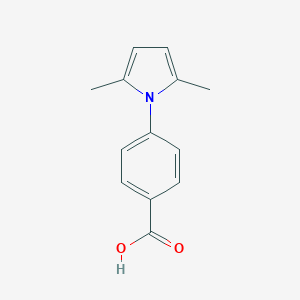
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Vue d'ensemble
Description
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of a benzoic acid group attached to the pyrrole ring, which is further substituted with two methyl groups at the 2nd and 5th positions. The structure of this compound suggests potential for various chemical and biological applications.
Synthesis Analysis
The synthesis of pyrrole derivatives is often achieved through multicomponent reactions, as demonstrated in the synthesis of a related compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, which was prepared using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Although the exact synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
Structural characterization of pyrrole derivatives is commonly performed using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. For instance, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, revealing a triclinic space group and the presence of hydrogen bonds forming dimeric rings . Density functional theory (DFT) calculations are also used to predict molecular geometry and vibrational wavenumbers, as seen in the study of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For example, the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to suppress cell growth and increase glucose uptake rate in Chinese hamster ovary cells, indicating its potential to modulate biochemical pathways . Additionally, the complexation behavior of pyrrole derivatives with cyclodextrins has been studied, showing different complexation behavior in aqueous and non-aqueous environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. Theoretical calculations, such as DFT, are used to investigate properties like molecular electrostatic potential (MEP), frontier molecular orbitals, and thermodynamic properties . These properties are crucial for understanding the reactivity and potential applications of the compound. For instance, the corrosion inhibition properties of a pyrrole derivative on steel surfaces were attributed to the compound's ability to block active sites .
Applications De Recherche Scientifique
Antimycobacterial and Antibacterial Properties
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives show significant potential in antimicrobial research. These derivatives have been synthesized and tested for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Some compounds in this category have demonstrated promising anti-tubercular activity, making them of interest in the field of infectious diseases (Joshi et al., 2017); (Joshi et al., 2008); (Joshi et al., 2012).
Temperature Sensing Material
An interesting application of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives lies in the development of temperature-sensitive materials. The derivative 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid has been found to exhibit controllable fluorescence in solid state, which can be exploited to create materials for temperature monitoring. This highlights the potential of these compounds in creating responsive materials for various technological applications (Han et al., 2013).
Monoclonal Antibody Production
In the field of biotechnology, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been identified as potential enhancers of monoclonal antibody production in Chinese hamster ovary cell cultures. This represents a significant development in the production of monoclonal antibodies, which are crucial in the pharmaceutical industry (Aki et al., 2021).
EPH-Ephrin Antagonism
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives have been investigated for their role as EPH receptor inhibitors. These compounds have shown varying levels of effectiveness in blocking EPH-ephrin interactions, which is significant in the study of pathological conditions involving EPH kinases (Lodola et al., 2014).
Corrosion Inhibition
Another interesting application is in the field of materials science, particularly as corrosion inhibitors. Pyrrole derivatives, such as 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, have shown effectiveness in protecting metal surfaces, indicating potential for these compounds in industrial applications (Louroubi et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZAIUIEXCYTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332598 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
CAS RN |
15898-26-7 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



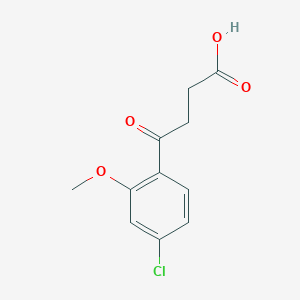
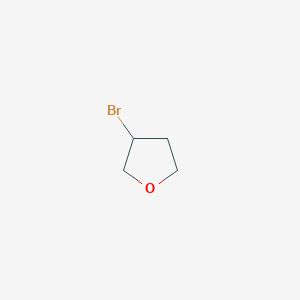
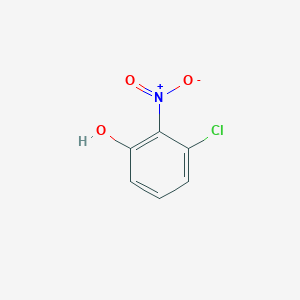
![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
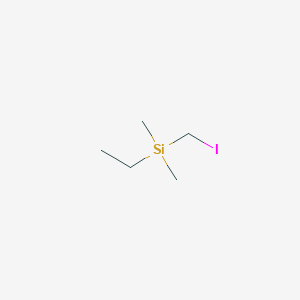
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
